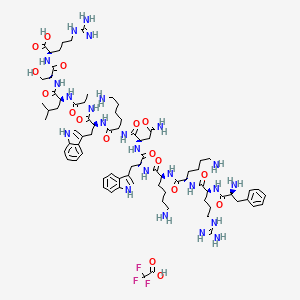

PAMP-12 (unmodified) (TFA)

Description

BenchChem offers high-quality PAMP-12 (unmodified) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PAMP-12 (unmodified) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C79H119F3N24O17 |

|---|---|

Molecular Weight |

1733.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C77H118N24O15.C2HF3O2/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45;3-2(4,5)1(6)7/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88);(H,6,7)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-;/m0./s1 |

InChI Key |

QPPYEVSKIREIBH-DRWCHAHRSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

PAMP-12: An In-Depth Technical Guide to In Vivo Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin N-terminal 20 peptide (PAMP)-12, the C-terminal 12-amino acid fragment of PAMP-20 (residues 9-20), is emerging as a pleiotropic signaling peptide with significant in vivo biological activities. This technical guide provides a comprehensive overview of the current understanding of PAMP-12's in vivo functions, with a primary focus on its cardiovascular effects and its interactions with key cellular receptors. While in vitro studies suggest potential antimicrobial properties, in vivo evidence remains to be established. This document details the known signaling pathways, summarizes available quantitative data, and provides detailed experimental methodologies for key cited experiments to support further research and drug development efforts in this area.

Core Biological Functions of PAMP-12 in vivo

PAMP-12's primary and most well-documented in vivo function is its ability to induce vasodepression, leading to a decrease in systemic arterial blood pressure. This hypotensive effect has been observed in animal models, including rats and cats.[1] The peptide's biological activities are predominantly mediated through its interaction with the Mas-related G-protein-coupled receptor member X2 (MrgX2), and its availability is modulated by the atypical chemokine receptor 3 (ACKR3).

Cardiovascular Effects

Intravenous administration of PAMP-12 results in a dose-dependent decrease in mean arterial pressure.[2] The vasodepressor response to PAMP-12 is reported to be less potent than that of the full-length PAMP-20 and adrenomedullin (ADM).[1]

Table 1: Summary of in vivo Cardiovascular Effects of PAMP-12

| Parameter | Species | Effect | Potency Comparison | Reference |

| Mean Arterial Pressure | Rat | Decrease | Less potent than PAMP-20 and ADM | [1] |

| Mean Arterial Pressure | Cat | Decrease | Less potent than PAMP-20 and ADM | [1] |

Antimicrobial and Metabolic Functions: A Research Gap

While in vitro studies have demonstrated that PAMP-12 possesses antimicrobial activity, particularly against Gram-negative bacteria, there is currently a lack of published in vivo studies to substantiate these findings in animal models of infection. The proposed in vitro mechanism involves intracellular action, including binding to bacterial DNA, rather than membrane disruption.

Similarly, there is no direct in vivo evidence to date describing a definitive role for PAMP-12 in systemic metabolic regulation. Further research is required to explore these potential in vivo functions.

Receptor Interactions and Signaling Pathways

PAMP-12 exerts its cellular effects primarily through two distinct receptors, MrgX2 and ACKR3, which have contrasting downstream signaling consequences.

MrgX2: The Primary Effector Receptor

PAMP-12 is a potent agonist of MrgX2, a receptor predominantly expressed on mast cells.[3][4] Activation of MrgX2 is the principal mechanism by which PAMP-12 induces mast cell degranulation and the subsequent release of inflammatory mediators such as histamine. This signaling cascade is crucial for the peptide's role in pseudo-allergic reactions and neurogenic inflammation.[3][4]

The activation of MrgX2 by PAMP-12 initiates a dual signaling cascade involving both Gq/11 and Gi proteins.[5] This leads to the activation of Phospholipase C (PLC), which in turn results in the mobilization of intracellular calcium.[6] Concurrently, the PI3K/AKT and MAPK signaling pathways are also activated.[4][6]

References

- 1. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluoxetine - Wikipedia [en.wikipedia.org]

- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MrgX2 is a promiscuous receptor for basic peptides causing mast cell pseudo‐allergic and anaphylactoid reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of PAMP-12 in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 12 (PAMP-12), a 12-amino acid peptide derived from the post-translational processing of proadrenomedullin, is emerging as a significant modulator of the innate immune system.[1] This technical guide provides an in-depth analysis of the multifaceted roles of PAMP-12, detailing its interactions with cellular receptors, the signaling pathways it activates, and its direct antimicrobial activities. The information presented herein is intended to support further research and therapeutic development targeting the innate immune response.

Core Functions of PAMP-12 in Innate Immunity

PAMP-12 exerts its influence on the innate immune system through two primary mechanisms: direct antimicrobial activity and receptor-mediated modulation of immune cell function.

Antimicrobial Properties

PAMP-12 exhibits broad-spectrum antimicrobial activity against a range of pathogens.[2] Its cationic and amphipathic nature allows it to interact with and disrupt microbial cell membranes, a hallmark of many antimicrobial peptides (AMPs). While the precise mechanism is not fully elucidated, it is believed to involve membrane permeabilization, leading to leakage of cellular contents and microbial death.[2]

Immune Cell Modulation

PAMP-12 acts as a signaling molecule by binding to specific G protein-coupled receptors (GPCRs) on the surface of various immune cells, most notably mast cells. This interaction triggers intracellular signaling cascades that lead to cellular activation, degranulation, and the release of a plethora of inflammatory mediators, including cytokines and chemokines.[1][3]

Quantitative Data on PAMP-12 Activity

The biological activity of PAMP-12 has been quantified in various experimental systems. The following tables summarize key quantitative data related to its receptor activation and antimicrobial efficacy.

| Parameter | Receptor | Cell Line | Value | Reference |

| EC50 | MRGPRX2 | HEK293 | 57.2 nM | |

| EC50 | ACKR3 | HEK293 | 839 nM | [3] |

Table 1: Receptor Activation by PAMP-12. EC50 (half-maximal effective concentration) values indicate the concentration of PAMP-12 required to elicit 50% of the maximal response in receptor activation assays.

| Organism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | >128 | [4] |

| Escherichia coli | ATCC 25922 | 64 - 128 | [5] |

| Pseudomonas aeruginosa | ATCC 27853 | 125 | [6] |

Table 2: Antimicrobial Activity of PAMP-12. Minimum Inhibitory Concentration (MIC) is the lowest concentration of PAMP-12 that prevents visible growth of a microorganism.

| Cell Line | PAMP-12 Concentration (µM) | β-Hexosaminidase Release (%) | Reference |

| LAD2 | 10 | 69 ± 1 | [1] |

Table 3: Mast Cell Degranulation induced by PAMP-12. β-Hexosaminidase is a marker for mast cell degranulation. The data represents the percentage of total cellular β-hexosaminidase released upon stimulation.

Signaling Pathways of PAMP-12

PAMP-12 activates distinct signaling pathways through its interaction with two primary receptors: Mas-related G protein-coupled receptor X2 (MrgX2) and Atypical Chemokine Receptor 3 (ACKR3).

MrgX2 Signaling Pathway

Activation of MrgX2 by PAMP-12 on mast cells leads to the coupling of heterotrimeric G proteins, specifically of the Gαq/11 and Gαi/o families. This initiates a signaling cascade involving:

-

Phospholipase C (PLC) Activation: Gαq/11 activation leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

-

Protein Kinase C (PKC) Activation: DAG and elevated intracellular calcium levels synergistically activate PKC.

-

MAPK and PI3K/AKT Pathways: Downstream of G protein activation, the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways are also activated.

Collectively, these signaling events culminate in mast cell degranulation and the transcription and release of pro-inflammatory cytokines and chemokines.

ACKR3 Signaling Pathway

In contrast to the classical signaling initiated through MrgX2, the interaction of PAMP-12 with ACKR3 does not lead to G protein activation and subsequent calcium mobilization.[3][7] Instead, ACKR3 functions primarily as a scavenger receptor, internalizing PAMP-12 and thereby regulating its extracellular concentration. The key steps in this pathway are:

-

β-Arrestin Recruitment: Upon PAMP-12 binding, ACKR3 undergoes a conformational change that promotes the recruitment of β-arrestin to the intracellular domains of the receptor.[3][7]

-

Receptor Internalization: The ACKR3/β-arrestin complex is then internalized into the cell via endocytosis.

-

Ligand Sequestration: This process effectively removes PAMP-12 from the extracellular environment, a mechanism that may serve to dampen or spatially restrict PAMP-12-mediated inflammation.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to characterize the function of PAMP-12.

Antimicrobial Susceptibility Testing

The antimicrobial activity of PAMP-12 is typically assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).

Workflow:

-

Bacterial Culture: A pure culture of the test microorganism is grown to a logarithmic phase in a suitable broth medium.

-

Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of PAMP-12: PAMP-12 is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of PAMP-12 that completely inhibits visible bacterial growth.

Calcium Mobilization Assay

The ability of PAMP-12 to induce intracellular calcium release is a key indicator of MrgX2 activation and is measured using a fluorescent calcium-sensitive dye.

Workflow:

-

Cell Culture: Cells expressing MrgX2 (e.g., HEK293-MrgX2 or LAD2 mast cells) are cultured to an appropriate density.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

PAMP-12 Addition: PAMP-12 at various concentrations is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the PAMP-12 concentration to determine the EC50.

β-Arrestin Recruitment Assay

The recruitment of β-arrestin to ACKR3 is a hallmark of its activation by PAMP-12 and can be measured using various reporter systems, such as enzyme fragment complementation (EFC).

Workflow:

-

Cell Line: A cell line co-expressing ACKR3 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

-

Cell Plating: Cells are plated in a microtiter plate and incubated.

-

PAMP-12 Stimulation: Cells are stimulated with varying concentrations of PAMP-12.

-

Detection Reagent Addition: A substrate for the complemented enzyme is added.

-

Signal Measurement: The resulting chemiluminescent or fluorescent signal is measured. An increase in signal indicates the recruitment of β-arrestin to ACKR3.

-

Data Analysis: The signal is plotted against the PAMP-12 concentration to determine the EC50.

Conclusion and Future Directions

PAMP-12 is a pleiotropic peptide with a significant and complex role in the innate immune system. Its ability to directly kill pathogens and to modulate the activity of key immune cells, such as mast cells, through distinct receptor-mediated signaling pathways, positions it as a critical component of the host's first-line defense. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on further elucidating the in vivo relevance of the PAMP-12/MrgX2 and PAMP-12/ACKR3 axes in various inflammatory and infectious disease models. A more comprehensive understanding of the full spectrum of cytokines and chemokines induced by PAMP-12 in different immune cell types is also warranted. Such studies will be instrumental in harnessing the therapeutic potential of PAMP-12 and its signaling pathways for the development of novel immunomodulatory and antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effects of the antimicrobial peptide L12 against multidrug‑resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effect of Antimicrobial Peptide (PA-13) on Escherichia coli Carrying Antibiotic-Resistant Genes Isolated from Boar Semen [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the PAMP-12 Signaling Pathway via MRGPRX2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is an endogenous peptide that has been identified as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2][3][4] This receptor is primarily expressed on mast cells and sensory neurons and has emerged as a key player in non-IgE-mediated hypersensitivity reactions, neurogenic inflammation, and pruritus.[5][6] Activation of MRGPRX2 by PAMP-12 triggers a cascade of intracellular signaling events, culminating in mast cell degranulation and the release of a host of inflammatory mediators.[7][8] Understanding the intricacies of the PAMP-12/MRGPRX2 signaling pathway is therefore of paramount importance for the development of novel therapeutics targeting a range of inflammatory and allergic diseases.

This technical guide provides a comprehensive overview of the PAMP-12 signaling pathway through MRGPRX2, including detailed experimental protocols, quantitative data, and visual representations of the key molecular events.

PAMP-12 and MRGPRX2 Interaction

PAMP-12, with the amino acid sequence FRKKWNKWALSR, is a potent agonist for MRGPRX2.[1] The interaction is characterized by a high affinity, with reported half-maximal effective concentration (EC50) values typically in the nanomolar range.

Quantitative Data: PAMP-12 and other MRGPRX2 Ligand Affinities

| Ligand | Cell Type | Assay | EC50 (nM) | Reference(s) |

| PAMP-12 (human, porcine) | MRGPRX2-transfected cells | Calcium Mobilization | 57.2 | [1] |

| PAMP-12 (unmodified) | MRGPRX2 (MrgX2) expressing cells | Not Specified | 20-50 | [2][3][4] |

| Substance P | MRGPRX2-expressing cells | Calcium Mobilization | ~152 | [7] |

| Cortistatin-14 | MRGPRX2-expressing cells | Calcium Mobilization | ~25 | [9] |

| ZINC3573 (synthetic agonist) | MRGPRX2 Tet-On cells | Calcium Mobilization | Not Specified | [7] |

| Icatibant | MRGPRX2-expressing cells | β-hexosaminidase release | Not Specified | [9] |

The PAMP-12/MRGPRX2 Signaling Cascade

Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change that initiates a series of downstream signaling events. This cascade is primarily mediated through the activation of heterotrimeric G proteins, leading to the mobilization of intracellular calcium and the activation of key protein kinase pathways.[10][11][12]

G-Protein Coupling

MRGPRX2 couples to both Gαi and Gαq proteins.[11][12]

-

Gαq activation stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Calcium Mobilization

The IP3 generated by PLC activity binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial calcium transient is often followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE) channels.[13]

Protein Kinase Activation

The elevation of intracellular calcium and the production of DAG lead to the activation of several key protein kinase cascades:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: DAG directly activates Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets involved in cellular activation.[14]

-

Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: MRGPRX2 activation also leads to the stimulation of the PI3K/Akt signaling pathway, which is crucial for mast cell degranulation.[15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathways, including Extracellular signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal Kinase (JNK), are also activated downstream of MRGPRX2 and play a role in cytokine production.[16]

Role of β-Arrestin

PAMP-12 is considered a "balanced agonist," meaning it activates both G-protein-dependent signaling and β-arrestin-mediated pathways.[3][7] β-arrestin recruitment to the activated receptor leads to its internalization and desensitization, thereby modulating the duration and intensity of the signal.[3][10]

Experimental Protocols

Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in MRGPRX2-expressing cells (e.g., HEK293-MRGPRX2 or LAD2 cells) upon stimulation with PAMP-12 using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.[14][17]

Materials:

-

HEK293 cells stably expressing MRGPRX2 (HEK-MRGPRX2) or LAD2 human mast cell line.

-

Culture medium (e.g., DMEM for HEK293, StemPro-34 for LAD2) with appropriate supplements.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

PAMP-12 peptide.

-

96-well black-walled, clear-bottom microplate.

-

Fluorescence microplate reader or fluorescence microscope equipped for calcium imaging.

Procedure:

-

Cell Seeding: Seed HEK-MRGPRX2 or LAD2 cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) or Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Add fresh HBSS to each well and measure the baseline fluorescence for a few minutes using the fluorescence plate reader or microscope.

-

For Fura-2, measure the ratio of fluorescence emission at ~510 nm following excitation at 340 nm and 380 nm.

-

For Fluo-4, measure fluorescence emission at ~525 nm following excitation at ~488 nm.

-

-

Stimulation: Add PAMP-12 at various concentrations to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence signal for several minutes to capture the calcium transient.

-

Data Analysis:

-

For Fura-2, calculate the ratio of the 340/380 nm excitation fluorescence.

-

For Fluo-4, express the data as the change in fluorescence (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.

-

Plot the peak response against the log of the PAMP-12 concentration to determine the EC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions. | Semantic Scholar [semanticscholar.org]

- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cortistatin-14 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Proteomic Approaches to Investigate Regulated Trafficking and Signaling of G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Frontiers | Pharmacological blockade of the mast cell MRGPRX2 receptor supports investigation of its relevance in skin disorders [frontiersin.org]

- 16. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

endogenous function of proadrenomedullin N-terminal 12 peptide

An In-depth Technical Guide on the Endogenous Function of Proadrenomedullin N-Terminal 12 Peptide (PAMP-12)

Executive Summary

Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide derived from the post-translational processing of proadrenomedullin, the same precursor as adrenomedullin (ADM). PAMP-12, corresponding to amino acids 9-20 of the longer proadrenomedullin N-terminal 20 peptide (PAMP), has emerged as a pleiotropic molecule with distinct physiological roles.[1][2] Its primary functions include potent antimicrobial activity, cardiovascular modulation through hypotensive effects, and regulation of adrenal gland secretions.[3][4] These effects are mediated through complex interactions with at least two distinct receptor systems: the G-protein coupled receptor MrgX2, which initiates classical signaling cascades, and the atypical chemokine receptor ACKR3, which acts as a non-signaling scavenger receptor to regulate PAMP-12 availability.[1][5] This document provides a comprehensive overview of the endogenous functions of PAMP-12, its receptor pharmacology, signaling pathways, and the experimental methodologies used to elucidate its roles.

Receptor Interactions and Signaling Pathways

PAMP-12 exerts its biological effects through at least two distinct cell surface receptors, leading to divergent downstream outcomes.

The Primary Signaling Receptor: Mas-related G-protein coupled receptor member X2 (MrgX2)

The principal signaling receptor for PAMP-12 is MrgX2 (also known as MRGPRX2).[1] PAMP-12 is a potent endogenous agonist for this receptor.[2] Activation of MrgX2 by PAMP-12 initiates classical G-protein-mediated signaling. Studies have shown that ligand binding leads to the interaction and activation of G proteins, including members of the Gi and Gq families, which in turn modulate downstream effectors to elicit a cellular response.[5]

The Scavenger Receptor: Atypical Chemokine Receptor 3 (ACKR3/CXCR7)

In addition to MrgX2, PAMP-12 is a potent ligand for ACKR3, an atypical chemokine receptor.[1][6] Unlike MrgX2, ACKR3 functions as a non-signaling scavenger or decoy receptor for PAMP-12.[5] Upon binding PAMP-12, ACKR3 recruits β-arrestin and undergoes rapid internalization.[1][5] This process effectively removes PAMP-12 from the extracellular space, thereby regulating its availability for the signaling receptor, MrgX2.[6] Critically, the PAMP-12-ACKR3 interaction does not induce classical G-protein signaling or ERK phosphorylation, highlighting its primary role in ligand sequestration rather than signal transduction.[1][5][6]

Endogenous Physiological Functions

PAMP-12 is involved in several key physiological processes, ranging from host defense to cardiovascular and endocrine regulation.

Antimicrobial Activity

PAMP-12 exhibits potent antimicrobial properties against a range of standard bacterial strains, including both gram-negative and gram-positive bacteria.[3] Its C-terminal region appears to be particularly important for this function. Interestingly, the mechanism of action does not seem to involve direct permeabilization of the microbial cell membrane, a common mechanism for many antimicrobial peptides.[3] This suggests an alternative, potentially intracellular, target for its bactericidal or bacteriostatic effects.

Cardiovascular Regulation

One of the well-documented effects of the parent peptide, PAMP, is its hypotensive action.[3][4] This blood pressure-lowering effect is understood to be mediated, at least in part, through the suppression of the sympathetic nervous system.[7] PAMP can inhibit norepinephrine release from sympathetic nerve endings, leading to vasodilation.[7]

Adrenal Gland Modulation

PAMP peptides play a significant role in regulating the function of the adrenal gland. Specific binding sites for PAMP have been identified in both the adrenal cortex (zona glomerulosa) and the adrenal medulla.[4] PAMP has been shown to inhibit the secretion of aldosterone from zona glomerulosa cells and catecholamines from the adrenal medulla in a concentration-dependent manner.[4] This inhibitory effect is specifically targeted at Ca²⁺-dependent secretion pathways.[4]

Quantitative Data

The following tables summarize key quantitative parameters related to PAMP-12's biological activity.

Table 1: Receptor Binding and Activation Potency

| Parameter | Receptor | Value | Species | Reference |

|---|---|---|---|---|

| EC₅₀ | MrgX2 (MRGPRX2) | 57.2 nM | Human | [2] |

| Potency | ACKR3 | High-nanomolar range | Human |[1][5] |

Table 2: Antimicrobial Activity

| Parameter | Bacterial Class | Value (MIC) | Reference |

|---|

| Minimum Inhibitory Concentration | Standard bacterial strains | 4–32 μM |[3] |

Key Experimental Protocols

The characterization of PAMP-12 function relies on a variety of specialized in vitro and in vivo assays.

Protocol: Receptor Signaling Analysis via Nanoluciferase Reporter Assay

This protocol is adapted from methodologies used to determine that ACKR3 does not induce classical signaling in response to PAMP-12.[1]

-

Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are co-transfected with a pcDNA3.1 plasmid encoding the receptor of interest (e.g., ACKR3 or MrgX2) and a nanoluciferase reporter plasmid (e.g., pNanoLuc/SRE for the MAPK/ERK pathway or pNanoLuc/NFAT-RE for calcium-dependent pathways).

-

Cell Seeding: 24 hours post-transfection, cells are seeded into 96-well plates at a density of approximately 20,000 cells per well.

-

Peptide Stimulation: Cells are serum-starved for 4-6 hours, after which they are stimulated with varying concentrations of PAMP-12 for a defined period (e.g., 6 hours).

-

Lysis and Luminescence Reading: The Nano-Glo Luciferase Assay System reagent is added to the wells to lyse the cells and provide the substrate for the nanoluciferase enzyme.

-

Data Analysis: Luminescence is measured using a plate reader. The results are expressed as a percentage of the response to a known positive control (e.g., a potent activator of the specific pathway). Dose-response curves are generated to determine EC₅₀ values.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.[3][8]

-

Peptide Preparation: PAMP-12 is solubilized in a sterile, non-bacteriostatic solvent (e.g., sterile water) to create a high-concentration stock solution.

-

Bacterial Inoculum Preparation: A colony of the test bacterium is grown in cation-adjusted Mueller-Hinton Broth (MHB) to the mid-logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10⁵ CFU/mL.

-

Serial Dilution: The PAMP-12 stock solution is serially diluted two-fold across the wells of a 96-well microtiter plate using MHB, creating a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well containing the diluted peptide. Control wells (no peptide, no bacteria) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of PAMP-12 that completely inhibits visible growth of the bacterium, as determined by visual inspection or by measuring optical density at 600 nm.

References

- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. core.ac.uk [core.ac.uk]

- 8. Characterization of Antimicrobial Activities of Bifidobacterium lactis BB-12 and Their Inhibitory Effect Against Some Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Initial Characterization of PAMP-12: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PAMP-12 is a 12-amino-acid, C-terminally amidated peptide (Sequence: FRKKWNKWALSR-NH₂) derived from the proteolytic processing of proadrenomedullin N-terminal 20 peptide (PAMP-20). First identified in porcine adrenal medulla, it is now recognized as a major biologically active form of PAMP. Initial characterization has revealed its multifaceted nature, acting as a potent hypotensive agent, an agonist for multiple G-protein coupled receptors (GPCRs), and a novel antimicrobial peptide with an intracellular mechanism of action. This document provides a comprehensive overview of the discovery of PAMP-12, its key biological functions, and the detailed experimental protocols used in its initial characterization.

Discovery and Identification

PAMP-12 was originally discovered during the characterization of immunoreactive PAMP in porcine tissues. Researchers utilized a radioimmunoassay (RIA) specific to the C-terminal region of PAMP-20 to screen tissue extracts. High concentrations of immunoreactivity were found in the adrenal medulla. Subsequent purification of these extracts using reversed-phase high-performance liquid chromatography (RP-HPLC) revealed two distinct peaks. While one peak corresponded to the full-length PAMP-20, an earlier-eluting, unknown peak was also prominent. This unknown peptide was purified to homogeneity, and its complete amino acid sequence was determined to be PAMP(9-20) with a C-terminal amide structure, which was subsequently named PAMP-12.[1] In vivo studies confirmed its biological relevance, demonstrating a dose-dependent hypotensive effect in rats comparable to that of PAMP-20.[1]

Experimental Workflow: Discovery of PAMP-12

Caption: Workflow for the discovery of PAMP-12 from porcine tissue.

Biological Characterization & Quantitative Data

Initial studies have characterized PAMP-12 as a versatile signaling molecule with distinct activities, including receptor activation and antimicrobial effects.

Receptor Binding and Activation

PAMP-12 is a known agonist for two different GPCRs, leading to distinct downstream signaling events.

-

Mas-related G-protein-coupled receptor member X2 (MrgX2): PAMP-12 is a potent agonist of MrgX2, a receptor primarily expressed on mast cells. Activation of this receptor leads to classical G-protein signaling, resulting in intracellular calcium mobilization and mast cell degranulation.

-

Atypical Chemokine Receptor 3 (ACKR3/CXCR7): PAMP-12 also binds to ACKR3. However, instead of initiating G-protein signaling, this interaction primarily triggers β-arrestin recruitment and subsequent internalization of the peptide. This suggests ACKR3 functions as a scavenger receptor, regulating the local concentration and availability of PAMP-12 for its signaling receptor, MrgX2.

Table 1: Receptor Activation Data for PAMP-12

| Receptor | Assay Type | Measured Parameter | Value (EC₅₀) |

| MrgX2 | Calcium Mobilization | Potency | 57.2 nM |

| ACKR3 | β-Arrestin-2 Recruitment | Potency | 839 nM |

Antimicrobial Properties

PAMP-12 exhibits potent antimicrobial activity against a range of bacterial strains. Notably, it is characterized by its high selectivity for microbial cells, showing no hemolytic activity against human red blood cells at high concentrations. Its mechanism of action is distinct from many membrane-disrupting antimicrobial peptides; it penetrates the bacterial cell and is believed to exert its effects by binding to intracellular targets, such as DNA.

Table 2: Antimicrobial Activity of PAMP-12

| Activity Metric | Organism Type | Result |

| Minimum Inhibitory Conc. (MIC) | Standard Bacterial Strains | 4–32 µM |

| Hemolytic Activity (HC₅₀) | Human Red Blood Cells | > 256 µM (non-hemolytic) |

| Mechanism of Action | Bacteria | Intracellular (DNA binding) |

Signaling Pathways

The dual receptor specificity of PAMP-12 results in two distinct signaling outcomes.

Caption: Dual signaling and scavenging pathways of PAMP-12.

Detailed Experimental Protocols

The following protocols are generalized summaries based on standard methodologies employed in the initial characterization of PAMP-12 and similar peptides.

Peptide Synthesis and Purification

-

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Protocol:

-

Resin Selection: Use a Rink Amide resin to yield a C-terminally amidated peptide.

-

Synthesis Cycle:

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using 20% piperidine in dimethylformamide (DMF) for 10-20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

-

Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) using a coupling agent (e.g., HATU or DCC/HOBt) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence (R-S-L-A-W-K-N-W-K-K-R-F).

-

Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet. Purify the peptide using reversed-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Confirm the identity and purity of the final product using mass spectrometry.

-

Receptor Activation: Calcium Mobilization Assay

-

Method: Fluorescence-based intracellular calcium measurement.

-

Protocol:

-

Cell Culture: Plate HEK293 cells stably or transiently expressing the MrgX2 receptor in a 96-well, black-walled, clear-bottom plate.

-

Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation). Measure the baseline fluorescence for 15-30 seconds.

-

Stimulation: Add varying concentrations of PAMP-12 to the wells and immediately begin kinetic fluorescence readings for 2-3 minutes.

-

Analysis: Calculate the change in fluorescence over baseline. Plot the peak response against the logarithm of the PAMP-12 concentration to determine the EC₅₀ value.

-

Receptor Regulation: β-Arrestin Recruitment Assay

-

Method: NanoLuc® Binary Technology (NanoBiT) or Bioluminescence Resonance Energy Transfer (BRET).

-

Protocol:

-

Cell Culture: Co-transfect HEK293 cells with plasmids encoding the ACKR3 receptor and a β-arrestin-NanoBiT/BRET fusion protein. Plate the cells in a 96-well white plate.

-

Assay Preparation: Replace the culture medium with an assay buffer (e.g., Opti-MEM).

-

Substrate Addition: Add the NanoLuc substrate (e.g., furimazine) to all wells and incubate for a short period.

-

Measurement: Measure the baseline luminescence in a plate reader.

-

Stimulation: Add varying concentrations of PAMP-12 and immediately begin kinetic luminescence readings.

-

Analysis: Plot the change in luminescence against the PAMP-12 concentration to determine the EC₅₀ for β-arrestin recruitment.[2][3][4][5]

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

-

Protocol:

-

Peptide Preparation: Prepare a stock solution of PAMP-12 and perform serial two-fold dilutions in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in MHB.

-

Inoculation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination: The MIC is the lowest concentration of PAMP-12 that results in no visible bacterial growth (turbidity).

-

Antimicrobial Mechanism: DNA Binding (Gel Retardation Assay)

-

Method: Electrophoretic Mobility Shift Assay (EMSA).[11][12][13][14][15]* Protocol:

-

Probe Preparation: Use a small plasmid DNA or a short, labeled (e.g., with ³²P or a fluorescent tag) DNA fragment as the probe.

-

Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of the DNA probe with increasing concentrations of PAMP-12 in a suitable binding buffer for 20-30 minutes at room temperature.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide or agarose gel. Run the electrophoresis at a constant voltage.

-

Visualization: Visualize the DNA bands. If the DNA probe is radiolabeled, use autoradiography. If fluorescently labeled, use a gel imager.

-

Analysis: A "retarded" or shifted band, which migrates slower than the free DNA probe, indicates the formation of a peptide-DNA complex. The intensity of the shifted band will increase with higher peptide concentrations.

-

References

- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. agilent.com [agilent.com]

- 4. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Use of gel retardation to analyze protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mobility shift DNA-binding assay using gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. med.upenn.edu [med.upenn.edu]

Structural Analysis of the PAMP-12 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proadrenomedullin N-terminal 12-amino-acid peptide (PAMP-12), with the sequence FRKKWNKWALSR-NH2, is a biologically active peptide derived from the post-translational processing of proadrenomedullin.[1] This peptide has garnered significant interest due to its multifaceted roles, including its function as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), its hypotensive effects, and its notable antimicrobial activity.[2] Understanding the structural attributes of PAMP-12 is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of PAMP-12, detailing its physicochemical properties, secondary structure evaluation, and proposed mechanisms of action. This document outlines the experimental protocols for key analytical techniques and presents signaling pathways and experimental workflows through detailed diagrams.

Physicochemical Properties of PAMP-12

PAMP-12 is a cationic and amphipathic peptide, characteristics that are crucial for its biological functions, particularly its antimicrobial properties. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Amino Acid Sequence | FRKKWNKWALSR-NH2 | |

| Molecular Formula | C₇₇H₁₁₉N₂₅O₁₄ | |

| Molecular Weight | 1618.95 Da | |

| Isoelectric Point (pI) | High (due to multiple basic residues: Arg, Lys) | Calculated |

| C-terminus | Amidated | [1] |

Table 1: Physicochemical Properties of PAMP-12.

Structural Analysis: Secondary Structure

The secondary structure of PAMP-12, like many antimicrobial peptides, is highly dependent on its environment. In aqueous solutions, it is likely to adopt a random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles, it is predicted to form an α-helical structure. This conformational flexibility is a hallmark of many peptides that interact with biological membranes.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. The following is a general protocol for analyzing the secondary structure of a peptide like PAMP-12.

Objective: To determine the secondary structure of PAMP-12 in aqueous buffer and in the presence of membrane-mimicking solvents.

Materials:

-

Lyophilized PAMP-12 peptide (≥95% purity)

-

Phosphate buffer (10 mM, pH 7.4)

-

Trifluoroethanol (TFE)

-

Sodium dodecyl sulfate (SDS)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of PAMP-12 in sterile water. Determine the precise concentration by UV absorbance at 280 nm.

-

Prepare working solutions of PAMP-12 at a final concentration of 50-100 µM in:

-

Phosphate buffer (10 mM, pH 7.4)

-

Phosphate buffer containing varying concentrations of TFE (e.g., 10%, 30%, 50% v/v)

-

Phosphate buffer containing SDS at a concentration above its critical micelle concentration (e.g., 10 mM).

-

-

-

Data Acquisition:

-

Record CD spectra from 190 to 260 nm at 25°C.

-

Use a bandwidth of 1 nm, a scanning speed of 50 nm/min, and an averaging time of 2 seconds.

-

Record a baseline spectrum for each solvent condition and subtract it from the corresponding peptide spectrum.

-

-

Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] (in deg·cm²·dmol⁻¹).

-

Estimate the percentage of α-helical content using deconvolution algorithms available through software such as DichroWeb or BeStSel.

-

The following diagram illustrates the general workflow for CD spectroscopy.

Three-Dimensional Structure

To date, a high-resolution three-dimensional structure of PAMP-12 determined by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography has not been deposited in the Protein Data Bank (PDB). The inherent flexibility of this short peptide makes crystallization challenging, and its size is on the lower limit for detailed NMR structural studies in aqueous solution. However, NMR remains the most likely method to elucidate its solution structure, particularly in membrane-mimicking environments where it is expected to adopt a more stable conformation.

Experimental Protocol: NMR Spectroscopy for 3D Structure Determination

The following is a generalized protocol for determining the 3D structure of a peptide like PAMP-12 in solution using NMR.

Objective: To determine the three-dimensional structure of PAMP-12 in a membrane-mimicking environment (e.g., SDS micelles).

Materials:

-

¹⁵N/¹³C isotopically labeled PAMP-12

-

Deuterated sodium dodecyl sulfate (SDS-d25)

-

D₂O

-

NMR spectrometer (≥600 MHz) equipped with a cryoprobe

Procedure:

-

Sample Preparation:

-

Dissolve the labeled PAMP-12 in a solution of SDS-d25 in 90% H₂O/10% D₂O to a final peptide concentration of 1-2 mM. The SDS concentration should be well above its critical micelle concentration.

-

-

NMR Data Collection:

-

Acquire a series of 2D and 3D NMR experiments at a constant temperature (e.g., 298 K), including:

-

²D ¹H-¹⁵N HSQC for backbone amide assignments.

-

²D ¹H-¹³C HSQC for sidechain assignments.

-

³D HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH for sequential backbone assignments.

-

³D HCCH-TOCSY for sidechain assignments.

-

³D ¹⁵N-edited NOESY-HSQC and ¹³C-edited NOESY-HSQC to obtain through-space distance restraints (Nuclear Overhauser Effects).

-

-

-

Structure Calculation:

-

Process the NMR data using software such as NMRPipe.

-

Assign the chemical shifts using software like CcpNmr Analysis.

-

Generate distance restraints from the NOESY spectra.

-

Use a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.

-

Refine the structures in explicit solvent using molecular dynamics simulations.

-

The following diagram outlines the workflow for NMR structure determination.

Mechanism of Action and Signaling Pathways

PAMP-12 exerts its biological effects through interaction with specific cell surface receptors and, in the case of its antimicrobial activity, by translocation into the target cell.

Receptor-Mediated Signaling

PAMP-12 is an agonist for two G protein-coupled receptors: MRGPRX2 and ACKR3.

-

MRGPRX2: Upon binding of PAMP-12, MRGPRX2 couples to G proteins (primarily Gαq and Gαi), initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[3][4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various cellular responses, including degranulation in mast cells.[5]

-

ACKR3 (CXCR7): In contrast to typical GPCRs, ACKR3 does not appear to signal through G proteins upon PAMP-12 binding.[6] Instead, it functions as a scavenger receptor, internalizing PAMP-12. This process is mediated by β-arrestin, which is recruited to the receptor upon ligand binding, leading to receptor endocytosis.[7][8] This scavenging function may serve to regulate the local concentration of PAMP-12, thereby modulating its effects on other receptors like MRGPRX2.

The signaling pathways for MRGPRX2 and ACKR3 are depicted in the following diagrams.

References

- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]

- 5. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

Methodological & Application

PAMP-12 MRGPRX2 Binding Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G-protein coupled receptor X2 (MRGPRX2) has emerged as a critical target in the study of non-IgE mediated hypersensitivity reactions, neurogenic inflammation, and pain.[1][2] Expressed predominantly on mast cells and sensory neurons, MRGPRX2 is activated by a variety of endogenous and exogenous ligands, including the peptide PAMP-12 (Proadrenomedullin N-terminal 12-amino acid peptide).[3] Understanding the interaction between PAMP-12 and MRGPRX2 is crucial for elucidating the mechanisms of mast cell activation and for the development of novel therapeutics targeting MRGPRX2-mediated pathologies.

These application notes provide detailed protocols for assessing the binding and functional activity of PAMP-12 at the MRGPRX2 receptor. The included assays are designed for researchers in academic and industrial settings engaged in pharmacology, immunology, and drug discovery.

Quantitative Data Summary

The following table summarizes key quantitative data for the interaction of PAMP-12 and other ligands with the MRGPRX2 receptor, providing a baseline for experimental design and data interpretation.

| Ligand/Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| PAMP-12 | Functional (Calcium Mobilization) | MRGPRX2-expressing cells | EC50 | 20-50 nM | [4] |

| PAMP-12 | Functional (Calcium Mobilization) | MRGPRX2-expressing cells | EC50 | 57.2 nM | [5] |

| Compound A | Inhibition of Substance P-mediated degranulation | LAD2 cells | pA2 | 7.59 | [6] |

| Compound B | Inhibition of Substance P-mediated degranulation | LAD2 cells | pA2 | 9.05 | [6] |

| Compound B | Inhibition of Substance P-mediated tryptase release | Human skin mast cells | IC50 | 0.42 nM | [6] |

MRGPRX2 Signaling Pathway

Upon binding of PAMP-12, MRGPRX2 undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily Gαi and Gαq.[7] Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This initial calcium release is followed by a sustained influx of extracellular calcium through store-operated calcium entry (SOCE). The elevated intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), culminates in mast cell degranulation and the release of inflammatory mediators such as histamine and β-hexosaminidase.[2] Additionally, MRGPRX2 can signal through a β-arrestin-dependent pathway, which is involved in receptor internalization and desensitization.

Experimental Protocols

Functional Assay: Calcium Mobilization in MRGPRX2-Expressing Cells

This protocol measures the increase in intracellular calcium concentration following the activation of MRGPRX2 by PAMP-12. It is a robust method for quantifying agonist potency (EC50) and antagonist inhibition (IC50).

Workflow:

Materials:

-

HEK293 cells stably expressing human MRGPRX2 (HEK-X2)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

Black, clear-bottom 96-well plates

-

PAMP-12 peptide

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed HEK-X2 cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.

-

Incubation with Dye: Incubate the plate at 37°C for 1-1.5 hours.

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Compound Addition: Prepare serial dilutions of PAMP-12 and any test compounds (e.g., antagonists) in assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. Record a baseline fluorescence for a few seconds.

-

Agonist Injection: Use the plate reader's injector to add 20 µL of the PAMP-12 solution to the wells.

-

Data Acquisition: Continue to record the fluorescence intensity for at least 120 seconds to capture the peak calcium response.

-

Data Analysis: The change in fluorescence is calculated by subtracting the baseline reading from the peak reading. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay: β-Hexosaminidase Release from LAD2 Mast Cells

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation. It is a direct measure of the physiological response to MRGPRX2 activation.

Workflow:

Materials:

-

LAD2 human mast cell line

-

StemPro-34 SFM medium supplemented with Stem Cell Factor (SCF)

-

96-well V-bottom plates

-

Imaging buffer (e.g., Tyrode's buffer)

-

PAMP-12 peptide

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate

-

0.2 M citrate buffer, pH 4.5

-

Stop solution (e.g., 1 M Tris-HCl, pH 9.0)

-

Triton X-100 (0.1%)

-

Absorbance microplate reader

Procedure:

-

Cell Plating: Plate LAD2 cells in a 96-well V-bottom plate at a density of 1 x 10^4 cells per well in imaging buffer.[2]

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Stimulation: Add various concentrations of PAMP-12 to the wells. For total release control, add 0.1% Triton X-100 to a set of wells. For spontaneous release control, add only imaging buffer.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.[2]

-

Pellet Cells: Centrifuge the plate at 2500 RPM for 10 minutes at 4°C to pellet the cells.

-

Supernatant Transfer: Carefully transfer 20-50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Substrate Addition: Add 20-50 µL of p-NAG substrate solution (dissolved in 0.2 M citrate buffer) to each well containing the supernatant.

-

Enzymatic Reaction: Incubate the plate at 37°C for 1-2 hours.

-

Stop Reaction: Add 250 µL of stop solution to each well.

-

Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.

Direct Competitive Binding Assay

This protocol provides a representative method for a direct competitive binding assay to determine the binding affinity (Ki) of unlabeled compounds, such as PAMP-12 or potential inhibitors, to the MRGPRX2 receptor. This assay relies on the competition between the unlabeled ligand and a labeled ligand (radiolabeled or fluorescently labeled) for binding to the receptor.

Workflow:

Materials:

-

Cell membranes prepared from HEK293 cells overexpressing MRGPRX2

-

Labeled ligand (e.g., [³H]-Substance P or a fluorescently labeled MRGPRX2 agonist)

-

Unlabeled PAMP-12 or test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

GF/B glass fiber filters

-

Filtration apparatus

-

Scintillation counter (for radiolabeled ligands) or fluorescence plate reader (for fluorescent ligands)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the labeled ligand (typically at its Kd value), and a range of concentrations of the unlabeled PAMP-12 or test compound.

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter using a filtration apparatus to separate the membrane-bound ligand from the free ligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound labeled ligand.

-

Quantification:

-

For radiolabeled ligands: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

For fluorescent ligands: Elute the bound ligand from the filters or measure the fluorescence directly on the filter plate using a suitable plate reader.

-

-

Data Analysis: Plot the amount of bound labeled ligand against the logarithm of the concentration of the unlabeled competitor. Fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 4. Frontiers | Biological screening of a unique drug library targeting MRGPRX2 [frontiersin.org]

- 5. A single amino acid in MRGPRX2 necessary for binding and activation by pruritogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN107002087B - Assay based on MRGPRX2/MRGPRB2 expressing cells to detect pseudoallergic drug reactions and identify blockers to prevent adverse reactions - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

Measuring PAMP-12 Induced Calcium Mobilization: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide that plays a role in various physiological processes. It is a potent endogenous agonist for the Mas-related G protein-coupled receptor member X2 (MrgX2)[1]. Upon binding to MrgX2, a Gq and Gi-coupled GPCR, PAMP-12 initiates a signaling cascade that leads to the mobilization of intracellular calcium[2][3]. This increase in cytosolic calcium is a key second messenger, triggering a variety of cellular responses. The measurement of PAMP-12 induced calcium mobilization is therefore a critical tool for studying the function of MrgX2, screening for novel ligands, and investigating the downstream effects of this signaling pathway.

While PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3/CXCR7), this interaction primarily leads to peptide internalization and scavenging rather than classical G protein-mediated signaling and calcium mobilization[1][4][5][6]. Therefore, assays focused on calcium flux are specific to the activation of MrgX2 by PAMP-12.

This application note provides detailed protocols for measuring PAMP-12 induced calcium mobilization in a laboratory setting using common fluorescent calcium indicators.

Signaling Pathway

The binding of PAMP-12 to its receptor, MrgX2, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq family. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration can be detected using fluorescent calcium indicators.

Experimental Protocols

The following are detailed protocols for measuring PAMP-12 induced calcium mobilization using two common fluorescent calcium indicators: Fluo-4 AM and Fura-2 AM. These assays are typically performed using a cell line that endogenously expresses or has been engineered to stably express the human MrgX2 receptor, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells[2][3].

Protocol 1: Fluo-4 AM No-Wash Calcium Mobilization Assay

Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly. This protocol is optimized for a 96-well plate format and is suitable for high-throughput screening.

Materials:

-

HEK293 or CHO-K1 cells stably expressing human MrgX2

-

PAMP-12 peptide

-

Fluo-4 AM dye

-

Pluronic F-127 (optional, to aid dye solubilization)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Black-walled, clear-bottom 96-well microplates

-

Fluorescence microplate reader with a filter set for Ex/Em = 490/525 nm

Procedure:

-

Cell Plating:

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A final concentration of 2-5 µM Fluo-4 AM in HBSS with 20 mM HEPES is a good starting point. If using Pluronic F-127, pre-mix it with the Fluo-4 AM stock solution before diluting in HBSS.

-

Remove the growth medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark[7][8][9].

-

-

PAMP-12 Stimulation and Measurement:

-

Prepare a 2X concentrated stock solution of PAMP-12 in HBSS with 20 mM HEPES. A dose-response curve is recommended, starting from a high concentration (e.g., 10 µM) and performing serial dilutions.

-

Place the 96-well plate into the fluorescence microplate reader.

-

Set the instrument to record fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 525 nm. A kinetic read is required, with measurements taken every 1-2 seconds for a total of 2-3 minutes.

-

Establish a baseline fluorescence reading for 15-30 seconds.

-

Add 100 µL of the 2X PAMP-12 solution to each well. The plate reader's integrated fluidics system is ideal for this step to ensure rapid and consistent addition.

-

Continue recording the fluorescence for the remainder of the kinetic read.

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence (F/F0).

-

Plot the F/F0 values against the corresponding PAMP-12 concentrations to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of PAMP-12 that elicits a half-maximal response.

-

Protocol 2: Fura-2 AM Ratiometric Calcium Imaging

Fura-2 AM is a ratiometric calcium indicator. When excited at 340 nm, its fluorescence emission increases upon calcium binding, while excitation at 380 nm results in a decrease in fluorescence. The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) provides a more quantitative measure of intracellular calcium concentration, as it is less affected by variations in dye loading, cell thickness, and photobleaching[10][11].

Materials:

-

HEK293 or CHO-K1 cells stably expressing human MrgX2

-

PAMP-12 peptide

-

Fura-2 AM dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Poly-L-lysine coated glass coverslips or 384-well plates

-

Fluorescence microscope or plate reader equipped for ratiometric Fura-2 imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Plating:

-

For microscopy, seed cells onto poly-L-lysine coated coverslips in a 35 mm dish at a density that allows for individual cell imaging. For a plate reader, seed 20,000 cells per well in a 384-well plate[12].

-

Incubate overnight at 37°C and 5% CO2.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (typically 1-5 µM) in HBSS with 20 mM HEPES and Pluronic F-127.

-

Wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution and incubate for 30-45 minutes at 37°C in the dark[10][11].

-

Wash the cells 2-3 times with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for an additional 30 minutes at room temperature.

-

-

PAMP-12 Stimulation and Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage or place the 384-well plate in the plate reader.

-

Continuously perfuse the cells with HBSS to establish a baseline.

-

Set up the imaging system to acquire fluorescence images or readings by alternating excitation between 340 nm and 380 nm, while collecting emission at ~510 nm.

-

Record a stable baseline for 1-2 minutes.

-

Introduce PAMP-12 at the desired concentration into the perfusion solution or add it to the wells using the instrument's injectors.

-

Continue recording the fluorescence ratio for several minutes to capture the full calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio 340/380).

-

Plot the change in the 340/380 ratio over time.

-

The peak change in the ratio can be used to construct a dose-response curve and determine the EC50 for PAMP-12.

-

Experimental Workflow

Data Presentation

Quantitative data from PAMP-12 induced calcium mobilization experiments should be summarized for clear comparison.

| Parameter | PAMP-12 | Reference |

| Receptor | MrgX2 | [1] |

| Cell Line | HEK293 or CHO-K1 expressing MrgX2 | [2][3] |

| EC50 | 57.2 nM | |

| Effective Concentration Range | 0.01 µM to 1 µM | [13] |

| Calcium Indicator | Excitation (nm) | Emission (nm) | Readout |

| Fluo-4 | 490 | 525 | Intensity |

| Fura-2 | 340 / 380 | 510 | Ratio |

Conclusion

Measuring PAMP-12 induced calcium mobilization is a robust and reliable method for studying the activation of the MrgX2 receptor. The choice between a single-wavelength indicator like Fluo-4 and a ratiometric indicator like Fura-2 will depend on the specific experimental needs, with Fluo-4 being well-suited for high-throughput screening and Fura-2 providing more quantitative data for detailed mechanistic studies. By following the detailed protocols and data analysis guidelines presented in this application note, researchers can effectively characterize the interaction of PAMP-12 with its receptor and investigate the downstream consequences of this important signaling pathway.

References

- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human MRGPRX2 Stable Cell Line-HEK293 (CSC-RG0895) - Creative Biogene [creative-biogene.com]

- 3. genscript.com [genscript.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Emerging Roles of the Atypical Chemokine Receptor 3 (ACKR3) in Cardiovascular Diseases [frontiersin.org]

- 7. Emerging roles of Atypical Chemokine Receptor 3 (ACKR3) in normal development and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. content.abcam.com [content.abcam.com]

- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for PAMP-12 in vitro Mast Cell Degranulation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro mast cell degranulation assay to assess the activity of the peptide PAMP-12. This assay is a valuable tool for studying mast cell activation, screening for modulators of the PAMP-12 signaling pathway, and evaluating the potential for drug candidates to induce pseudo-allergic reactions.

Introduction

Mast cells are key effector cells in allergic and inflammatory responses. Their activation and subsequent degranulation release a host of pro-inflammatory mediators, including histamine, tryptase, and various cytokines.[1] While classically activated by IgE-antigen complexes, mast cells can also be activated through IgE-independent pathways. One such pathway involves the Mas-related G protein-coupled receptor X2 (MRGPRX2), which is expressed on certain subsets of mast cells.[2][3]

PAMP-12 (Proadrenomedullin N-terminal 12 peptide) is a known ligand for MRGPRX2 and a potent activator of mast cell degranulation.[4][5] Understanding the mechanisms of PAMP-12-induced mast cell activation is crucial for research into inflammatory skin diseases, neurogenic inflammation, and drug-induced hypersensitivity reactions.[2][3] This document provides a detailed protocol for quantifying PAMP-12-induced mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Data Presentation

Table 1: Dose-Dependent β-Hexosaminidase Release from LAD2 Mast Cells Induced by PAMP-12

| PAMP-12 Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |

| 0 (Vehicle Control) | 2.5 ± 0.8 |

| 0.1 | 8.2 ± 1.5 |

| 1 | 25.6 ± 3.2 |

| 10 | 45.3 ± 4.1 |

| 25 | 46.1 ± 3.8 |

| 50 | 45.8 ± 4.5 |

Note: Data are representative and may vary depending on cell passage number and experimental conditions. Saturation of degranulation is typically observed around 10 µM PAMP-12.[4]

Table 2: Time-Course of PAMP-12-Induced Tryptase and Histamine Release from Human Colon Mast Cells

| Incubation Time (minutes) | % Tryptase Release (relative to maximum) | % Histamine Release (relative to maximum) |

| 0.17 (10 sec) | ~45 | ~70 |

| 6 | 100 | 100 |

| 15 | ~100 | ~100 |

Note: While this data is for calcium ionophore-induced degranulation, it provides an expected rapid timeframe for mediator release that is also characteristic of PAMP-12-induced degranulation.[6]

Experimental Protocols

PAMP-12-Induced Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol details the steps for measuring the release of β-hexosaminidase from the human mast cell line LAD2 upon stimulation with PAMP-12.

Materials:

-

LAD2 human mast cell line

-

StemPro™-34 SFM media (or other suitable culture medium)[7]

-

PAMP-12 peptide

-

Tyrode's buffer or HEPES buffer with 0.04% BSA

-

Compound 48/80 (Positive Control)[8]

-

Triton X-100 (for cell lysis)

-

p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., 0.4 M Glycine, pH 10.7)[9]

-

96-well V-bottom or flat-bottom plates

-

Microplate reader (405 nm absorbance)

Procedure:

-

Cell Culture: Culture LAD2 cells in StemPro™-34 SFM media supplemented with required growth factors, following standard cell culture protocols.[10]

-

Cell Seeding:

-

Harvest LAD2 cells and wash them with pre-warmed Tyrode's buffer.

-

Resuspend the cells in Tyrode's buffer at a density of 5 x 105 cells/mL.

-

Aliquot 100 µL of the cell suspension into each well of a 96-well plate.[11]

-

-

Stimulation:

-

Prepare serial dilutions of PAMP-12 in Tyrode's buffer. A typical concentration range is 0.1 µM to 50 µM.

-

Prepare a positive control solution of Compound 48/80 (e.g., 10 µg/mL).

-

Add 100 µL of the PAMP-12 dilutions, positive control, or vehicle control (Tyrode's buffer) to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.[11]

-

-

Sample Collection:

-